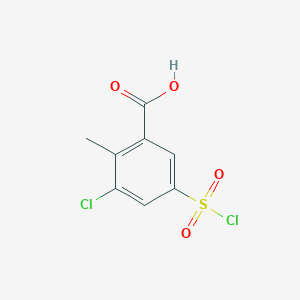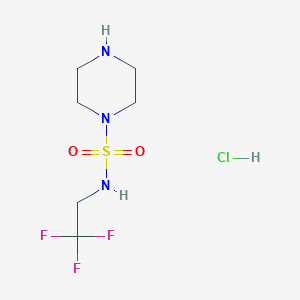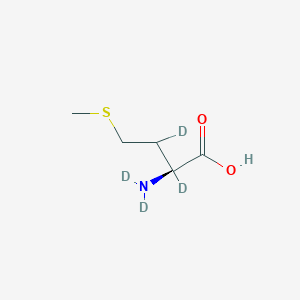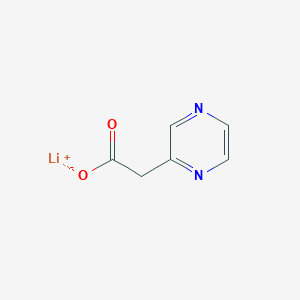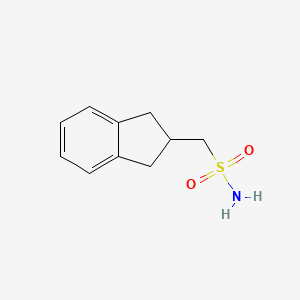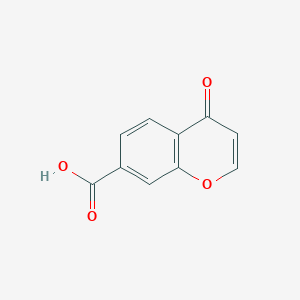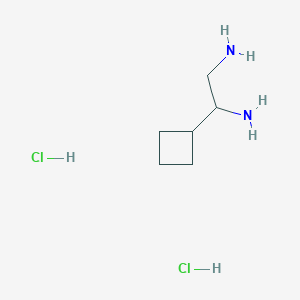
1-Cyclobutylethane-1,2-diamine dihydrochloride
Übersicht
Beschreibung
“1-Cyclobutylethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1795492-82-8 . It has a molecular weight of 187.11 . The IUPAC name for this compound is 1-cyclobutylethane-1,2-diamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2.2ClH/c7-4-6(8)5-2-1-3-5;;/h5-6H,1-4,7-8H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 114.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 114.115698455 g/mol . The topological polar surface area of the compound is 52 Ų . The compound has a heavy atom count of 8 .Wissenschaftliche Forschungsanwendungen
Metal-catalyzed 1,2-diamination Reactions
1-Cyclobutylethane-1,2-diamine dihydrochloride, as a type of 1,2-diamine, plays a significant role in metal-catalyzed diamination reactions. These reactions are pivotal for synthesizing natural products and pharmaceutical agents due to the biological activity of 1,2-diamine motifs. Chiral 1,2-diamines are particularly important in asymmetric synthesis and catalysis, suggesting potential applications in drug development and the synthesis of biologically active compounds (Cardona & Goti, 2009).
Host-Guest Chemistry
1,2-Diamines, including derivatives like 1-Cyclobutylethane-1,2-diamine, find applications in host-guest chemistry. They form complexes with specific hosts, leading to significant changes in properties such as circular dichroism, which are useful in understanding molecular interactions and may have implications in sensing and molecular recognition (Brahma et al., 2014).
Synthesis and Structural Properties
The structural properties of (diamine)tetracarboxylatoplatinum(IV) complexes, which may involve 1-Cyclobutylethane-1,2-diamine as a diamine component, indicate applications in understanding and manipulating molecular geometries and coordination environments. This knowledge is crucial in material science and inorganic chemistry for designing specific molecular structures with desired properties (Kim et al., 1999).
Synthesis of Ligands and Receptors
Trans-cyclopentane-1,2-diamine, a compound similar to 1-Cyclobutylethane-1,2-diamine, has been used extensively in the synthesis of ligands and receptors. The renewed interest in such diamines suggests their potential applications in creating new biologically active compounds and in asymmetric synthesis (González‐Sabín et al., 2009).
Soluble Polyimides Synthesis
1,2-Diamines are used in synthesizing soluble polyimides, indicating their utility in material science, particularly in developing polymers with specific thermal and solubility properties. This application is crucial for advancing materials with tailored characteristics for industrial uses (Yi et al., 1997).
Organocatalysis
Diamines like 1-Cyclobutylethane-1,2-diamine are employed in organocatalysis, as demonstrated in asymmetric Diels–Alder reactions. This application is significant in organic synthesis, particularly in developing enantioselective synthesis methods for creating chiral compounds (Kim et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclobutylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-4-6(8)5-2-1-3-5;;/h5-6H,1-4,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNQUFDKJUOXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylethane-1,2-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1433540.png)
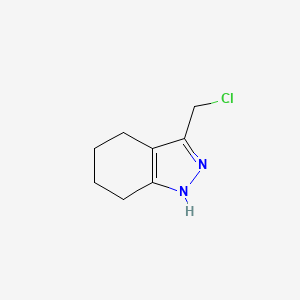
![[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol](/img/structure/B1433545.png)
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)
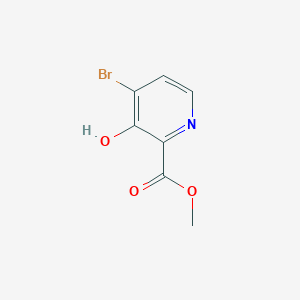
![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)
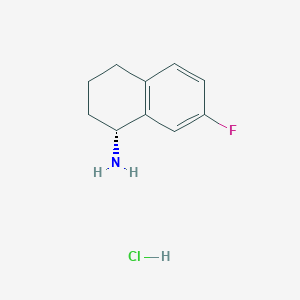
![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)
